molecular formula C14H9ClF4N2O B4283100 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)urea

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)urea

Cat. No. B4283100
M. Wt: 332.68 g/mol
InChI Key: SARZLOZNFCQDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)urea, commonly known as CFTR inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

CFTR inhibitor works by blocking the activity of CFTR, thereby reducing the movement of chloride ions across cell membranes. This leads to changes in the ion concentration and pH of the extracellular fluid, which in turn affects various physiological and pathological processes.
Biochemical and Physiological Effects:
CFTR inhibitor has been shown to have a wide range of biochemical and physiological effects, including the regulation of ion transport, cell proliferation, apoptosis, inflammation, and oxidative stress. These effects are mediated by the inhibition of CFTR activity and the consequent changes in ion concentration and pH.

Advantages and Limitations for Lab Experiments

CFTR inhibitor has several advantages for lab experiments, including its specificity, potency, and availability. However, it also has some limitations, such as its potential toxicity, off-target effects, and variability in experimental outcomes.

Future Directions

There are several future directions for the research on CFTR inhibitor, including the development of new analogs with improved potency and selectivity, the investigation of its role in other physiological and pathological processes, and the evaluation of its therapeutic potential in various diseases.
In conclusion, CFTR inhibitor is a promising compound that has the potential to advance our understanding of the role of CFTR in various physiological and pathological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is hoped that this paper will inspire further research on CFTR inhibitor and its applications in scientific research.

Scientific Research Applications

CFTR inhibitor has been extensively used in scientific research to investigate the role of cystic fibrosis transmembrane conductance regulator (CFTR) in various physiological and pathological processes. CFTR is a chloride channel that regulates the movement of chloride ions across cell membranes, and its dysfunction is associated with cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4N2O/c15-12-6-5-10(7-11(12)14(17,18)19)21-13(22)20-9-3-1-8(16)2-4-9/h1-7H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARZLOZNFCQDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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